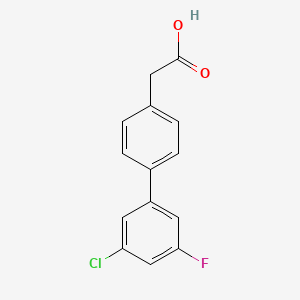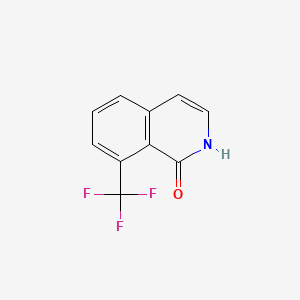
8-(Trifluoromethyl)isoquinolin-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)isoquinolin-1-OL is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)isoquinolin-1-OL consists of an isoquinoline ring with a trifluoromethyl group (-CF3) attached to the 8th carbon atom and a hydroxyl group (-OH) attached to the 1st carbon atom .
Chemical Reactions Analysis
While specific chemical reactions involving 8-(Trifluoromethyl)isoquinolin-1-OL are not detailed in the literature, similar compounds have been involved in various reactions. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported .
Physical And Chemical Properties Analysis
8-(Trifluoromethyl)isoquinolin-1-OL has a molecular weight of 213.156 and a density of 1.4±0.1 g/cm3 . Its boiling point is 389.2±37.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
8-(Trifluoromethyl)isoquinolin-1-OL: derivatives, such as QUINOL, are pivotal in the development of chiral ligands and catalysts. They enable asymmetric catalysis, which is essential for producing optically active pharmaceuticals and agrochemicals. The atropisomeric nature of QUINOL scaffolds allows for high selectivity in catalytic reactions, making them valuable in synthesizing enantiomerically pure compounds .
Polymerization Control Agent
The compound functions as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters. This application is crucial for creating polymers with specific properties, such as biodegradability or thermal resistance, which are important in medical and industrial materials .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinolines, including 8-(Trifluoromethyl)isoquinolin-1-OL derivatives, exhibit light-emitting properties. They are used in the development of OLEDs, which are employed in display and lighting technologies due to their high efficiency and vibrant colors .
Pharmaceutical Development
Isoquinoline structures are common in naturally occurring alkaloids and are integral in pharmaceutical sciences. The introduction of the trifluoromethyl group can enhance the bioactivity and pharmacokinetic properties of drug molecules. This makes 8-(Trifluoromethyl)isoquinolin-1-OL a valuable precursor in medicinal chemistry for developing new therapeutic agents .
Supramolecular Chemistry
The structural features of 8-(Trifluoromethyl)isoquinolin-1-OL make it suitable for supramolecular chemistry applications. Its ability to form stable chelates with metals can be exploited in designing molecular sensors, switches, and other functional supramolecular systems .
Neurotoxicity Studies
Some derivatives of isoquinoline exhibit neurotoxic effects, which are linked to neurological disorders like Parkinson’s disease. Research into 8-(Trifluoromethyl)isoquinolin-1-OL can provide insights into the mechanisms of neurotoxicity and aid in the development of protective strategies against such neurodegenerative conditions .
Catalysis Research
The compound’s framework is utilized in catalysis research to create novel catalysts that can facilitate various chemical reactions. This includes the development of environmentally friendly catalytic processes that can replace more hazardous or less efficient methods .
Vesicle Stains in Microscopy
A novel organic dye derived from 8-(Trifluoromethyl)isoquinolin-1-OL has shown potential as vesicle stains in confocal fluorescence microscopy imaging. This application is significant for biological research, allowing scientists to visualize and track cellular components in real-time .
Propiedades
IUPAC Name |
8-(trifluoromethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDASAITBMQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=O)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

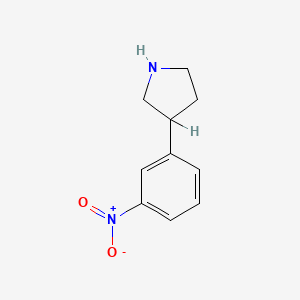
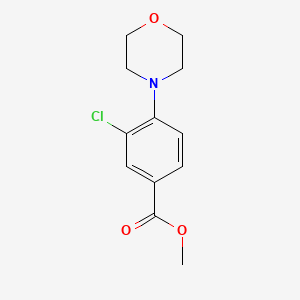
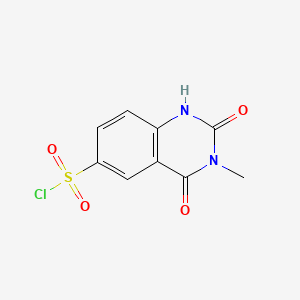
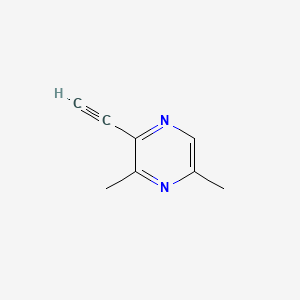



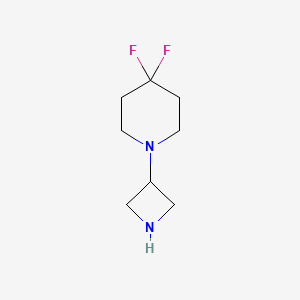
![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
